molecular formula C9H17ClN2O3 B1450297 Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride CAS No. 1250158-67-8

Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride

Cat. No. B1450297
CAS RN: 1250158-67-8
M. Wt: 236.69 g/mol
InChI Key: PDOXREJPEGNNCP-UHFFFAOYSA-N
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Description

Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride is a biochemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 . It is used for proteomics research . This compound belongs to the class of organic compounds known as alpha amino acids and derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . The compound also contains an ethyl ester group and an oxo group .

Scientific Research Applications

Chemical Synthesis and Mechanisms
Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride is a versatile chemical precursor used in various synthetic pathways to produce complex molecules. Research has elucidated its role in forming ethyl esters and acids through reactions with other chemical entities, demonstrating its utility in expanding the chemical space of potential pharmaceuticals and materials. For instance, the compound has been involved in reactions leading to the synthesis of compounds with potential anticancer properties, as seen in the creation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which showed effects on the proliferation and mitotic index of cultured cells (Temple et al., 1983). Similarly, its conversion into various derivatives, such as ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates, highlights its flexibility in chemical synthesis, producing molecules with a wide range of biological activities (Reddy & Krupadanam, 2010).

Antimicrobial and Antitumor Activities
Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride derivatives have been explored for their biological activities, including antimicrobial and antitumor effects. For example, new quinazolines synthesized from related compounds have demonstrated potential as antimicrobial agents, indicating the broader applicability of this chemical in developing treatments for infections (Desai, Shihora, & Moradia, 2007). Additionally, compounds derived from ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride have shown promise in antitumor activity, as seen in the synthesis and study of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, which inhibited the proliferation of cancer cell lines (Liu et al., 2018).

Advancements in Organic Chemistry
Research involving ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride contributes significantly to advancements in organic chemistry, particularly in the development of new synthetic methodologies and the exploration of reaction mechanisms. The compound's ability to participate in complex reactions facilitates the synthesis of novel heterocyclic compounds, enriching the arsenal of molecules available for pharmacological testing and material science applications. For instance, its use in generating 1,3,4-oxadiazoles and related heterocycles opens new avenues for the creation of molecules with potential utility in various fields (Mogilaiah, Srinivas, & Sudhakar, 2004).

Mechanism of Action

The mechanism of action for Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride is not specified in the available resources .

properties

IUPAC Name

ethyl 2-(3-aminopiperidin-1-yl)-2-oxoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3.ClH/c1-2-14-9(13)8(12)11-5-3-4-7(10)6-11;/h7H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOXREJPEGNNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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